8-Fluoro-5-nitroquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Organic and Medicinal Chemistry
The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.govbohrium.com This versatility has led to the development of numerous quinoline-based drugs with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and chemical properties, making it a perpetual subject of interest in drug discovery and development. frontiersin.orgscite.ai
Overview of Fluorinated Quinoline Derivatives
The introduction of fluorine atoms into the quinoline scaffold can significantly alter its physicochemical properties. ontosight.ai Fluorination often enhances a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. ontosight.ai These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. ontosight.ai For instance, some fluorinated quinolines have shown promise as potent inhibitors of enzymes and proteins involved in disease pathways, making them valuable leads for drug development. ontosight.aiossila.com The use of fluorinated quinoline derivatives extends to materials science, where they are investigated for applications in dye-sensitized solar cells and as fluorescent sensors for metal-ion recognition. ossila.com
Contextualization of Nitro-Substituted Quinolines
The presence of a nitro group (NO₂) on the quinoline ring introduces strong electron-withdrawing properties, which can significantly influence the molecule's reactivity and biological activity. semanticscholar.orgresearchgate.net Nitro-substituted quinolines are key intermediates in the synthesis of a variety of other quinoline derivatives. researchgate.net The nitro group can be readily reduced to an amino group, which can then be further modified to create a diverse range of compounds. koreascience.kr Furthermore, the electron-deficient nature of the nitro-substituted quinoline ring facilitates nucleophilic substitution reactions, enabling the introduction of various functional groups. semanticscholar.org From a biological standpoint, some nitroquinoline derivatives have been investigated for their potential as anticancer and antimicrobial agents. nih.govcymitquimica.com
Specific Research Niche of 8-Fluoro-5-nitroquinoline
This compound occupies a specific niche within the broader landscape of quinoline research. This compound combines the electronic effects of both a fluorine atom and a nitro group, creating a unique chemical entity. It is primarily recognized as a useful research chemical and a building block for the synthesis of more complex molecules. scbt.com The presence of the fluorine at the 8-position and the nitro group at the 5-position influences the molecule's reactivity and potential biological activity. Research involving this specific compound often focuses on its utility in proteomics research and as a precursor for the synthesis of other functionalized quinolines. scbt.com
Chemical and Physical Properties of this compound
The distinct properties of this compound arise from the specific arrangement of its constituent atoms.
| Property | Value | Source |
| CAS Number | 94832-39-0 | scbt.comguidechem.com |
| Molecular Formula | C₉H₅FN₂O₂ | scbt.comguidechem.com |
| Molecular Weight | 192.149 g/mol | guidechem.com |
Synthesis and Reactivity
The synthesis of this compound typically involves the nitration of 8-fluoroquinoline. koreascience.kr The reactivity of this compound is largely dictated by the electron-withdrawing nature of the nitro group and the influence of the fluorine atom. The nitro group can be reduced to an amino group, providing a synthetic handle for further derivatization. koreascience.kr
Spectroscopic Data
The structural characterization of this compound relies on various spectroscopic techniques. While detailed spectra are found in specialized databases, general information indicates the use of Nuclear Magnetic Resonance (NMR) spectroscopy for its analysis. semanticscholar.org
Research Applications
This compound is primarily utilized as a building block in organic synthesis and for proteomics research. scbt.com Its derivatives have been explored for a range of potential applications. For instance, related fluorinated and nitro-substituted quinolines have been investigated for their potential antimicrobial and anticancer activities. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-fluoro-5-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOSYAMNMWPZLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00241638 | |
| Record name | Quinoline, 8-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94832-39-0 | |
| Record name | Quinoline, 8-fluoro-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094832390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 8-fluoro-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00241638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 8 Fluoro 5 Nitroquinoline
Established Synthetic Pathways for 8-Fluoro-5-nitroquinoline
The synthesis of this compound can be approached through several established pathways, including the direct nitration of 8-fluoroquinoline, Skraup synthesis, and nucleophilic aromatic substitution strategies. Each method offers distinct advantages and challenges concerning regioselectivity, reaction conditions, and substrate scope.
Nitration of 8-Fluoroquinoline
The direct nitration of 8-fluoroquinoline is a primary and straightforward method for the synthesis of this compound. This electrophilic aromatic substitution reaction involves the introduction of a nitro group (-NO2) onto the quinoline (B57606) ring. The position of nitration is directed by the electronic properties of the fluorine substituent and the quinoline ring system itself.
The efficiency and yield of the nitration of 8-fluoroquinoline are highly dependent on the reaction conditions. Key parameters that require careful optimization include temperature, the concentration of the nitrating agent (typically a mixture of nitric acid and sulfuric acid), and the duration of the reaction.
For the analogous nitration of quinoline to a mixture of 5-nitroquinoline and 8-nitroquinoline (B147351), preferable conditions involve running the reaction at approximately 95°C to 100°C for 1 to 2 hours with about 1.5 equivalents of nitric acid google.com. Similar conditions can be inferred for the nitration of 8-fluoroquinoline, although the presence of the fluorine atom may influence the optimal parameters. The use of fuming nitric acid and sulfuric acid is common for nitrating quinoline derivatives thieme-connect.de. The reaction is typically exothermic and requires careful temperature control to prevent over-nitration and side product formation.
| Parameter | Optimized Range (Analogous Reactions) | Rationale |
| Temperature | 95°C - 100°C | Balances reaction rate and selectivity, minimizing decomposition. |
| Acid Concentration | Fuming HNO₃ / H₂SO₄ | Strong acidic conditions are necessary to generate the nitronium ion (NO₂⁺). |
| Reaction Time | 1 - 2 hours | Sufficient time for completion while minimizing side reactions. |
This table presents optimized conditions based on analogous nitration of quinoline and is intended as a starting point for the nitration of 8-fluoroquinoline.
In the electrophilic nitration of quinoline, substitution generally occurs on the benzene ring at positions 5 and 8 google.com. The presence of a fluorine atom at the 8-position in 8-fluoroquinoline introduces a deactivating but ortho-, para-directing substituent. Therefore, the incoming electrophile (the nitronium ion) is directed to positions ortho and para to the fluorine atom.
The primary sites for nitration on the 8-fluoroquinoline ring are the C5 and C7 positions. The electron-withdrawing nature of the fluorine atom deactivates the ring, making nitration more challenging compared to unsubstituted quinoline. However, the directing effect of the fluorine atom, combined with the inherent reactivity of the quinoline nucleus, favors substitution at the 5-position. The formation of the 5-nitro isomer is generally preferred due to a combination of electronic and steric factors. The intermediate carbocation formed during attack at the 5-position is more stabilized through resonance involving the nitrogen atom of the quinoline ring. All activating groups are typically ortho-/para-directors, and while halogens are deactivating, they also direct ortho and para libretexts.org.
Skraup Synthesis Approaches for Fluorinated Nitroquinolines
The Skraup synthesis is a classic and versatile method for the preparation of quinolines, which can be adapted for the synthesis of fluorinated nitroquinolines wikipedia.orgresearchgate.net. This reaction involves the cyclization of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent wikipedia.org. To synthesize this compound using this approach, a suitably substituted aniline, such as 2-fluoro-5-nitroaniline, would be the required starting material.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) presents an alternative strategy for the synthesis of this compound. In this approach, a nucleophile displaces a leaving group on an aromatic ring that is activated by electron-withdrawing groups nih.gov. The nitro group is a strong electron-withdrawing group, which facilitates SNAr reactions.
For the synthesis of this compound, one could envision a reaction where a fluoride source acts as the nucleophile to displace a suitable leaving group (e.g., chloride, bromide) at the 8-position of a 5-nitroquinoline derivative. The presence of the nitro group at the 5-position would activate the ring towards nucleophilic attack. The efficiency of the SNAr reaction is dependent on the nature of the leaving group, with fluoride often being a surprisingly good leaving group in this context due to the high electronegativity which polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack youtube.comyoutube.com.
Conversely, the fluorine atom in this compound could potentially be displaced by other nucleophiles, highlighting the reactivity of the compound in further chemical transformations. Studies on the amination of nitroquinoline derivatives via Vicarious Nucleophilic Substitution (VNS), a type of SNAr, demonstrate the feasibility of such reactions on the nitro-activated quinoline ring system nih.gov.
Electrochemical Anodic Oxidation for Fluorination of Quinoline Derivatives
Electrochemical methods, specifically anodic oxidation, offer a modern and often more environmentally benign approach to fluorination nih.govrsc.org. This technique can be explored for the introduction of a fluorine atom onto a quinoline ring. While direct electrochemical fluorination of 5-nitroquinoline to yield this compound is not a well-documented specific example, the general principles of electrochemical fluorination are applicable.
The process typically involves the anodic oxidation of a substrate in the presence of a fluoride ion source, such as a hexafluorosilicate salt or other fluoride-containing electrolytes nih.govlew.ro. The reaction generates a reactive fluorine species or facilitates the direct fluorination of the organic molecule at the anode surface. The regioselectivity of the fluorination would be a critical aspect to control, and the presence of the nitro group would influence the electronic properties of the quinoline ring, thereby directing the position of fluorination. This method avoids the use of harsh and toxic chemical fluorinating agents and allows for precise control over reaction conditions through electrochemical parameters dntb.gov.ua.
Alternative Synthetic Routes from Precursors
The synthesis of the this compound scaffold can be approached through various precursor molecules, involving strategic cyclization and substitution reactions.
Utilizing 2,4-dichloro-5-fluoro-3-nitrobenzoic acid derivatives
While direct synthesis from 2,4-dichloro-5-fluoro-3-nitrobenzoic acid is not extensively documented in readily available literature, a plausible synthetic route can be conceptualized based on established quinoline synthesis principles. This would likely involve the transformation of the benzoic acid into a suitable aniline derivative. This aniline precursor, containing the necessary fluorine and nitro substituents, could then undergo a classic quinoline ring-forming reaction, such as the Skraup or Doebner-von Miller synthesis, by reacting with glycerol, sulfuric acid, and an oxidizing agent. This multi-step process would construct the pyridyl ring onto the existing benzene ring to form the quinoline core.
Cyclization Reactions in the Formation of the Quinoline Ring System
Cyclization reactions are fundamental to forming the bicyclic quinoline system. A notable method is the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an active methylene group (e.g., a ketone or ester). A variation of this approach involves a domino nitro reduction-Friedländer heterocyclization. In this process, a 2-nitrobenzaldehyde is reduced in situ to the corresponding 2-aminobenzaldehyde using reagents like iron in acetic acid, which then immediately reacts with an active methylene compound present in the mixture to form the quinoline ring in a one-pot procedure mdpi.com. This strategy circumvents the need to isolate the often less stable 2-aminobenzaldehyde precursors mdpi.com.
Advanced Synthetic Strategies and Catalytic Approaches
Modern synthetic chemistry offers sophisticated methods for the preparation and modification of quinoline derivatives, including asymmetric catalysis and continuous flow technologies.
Chiral Aldehyde-Catalyzed Asymmetric Substitution Reactions
This compound has been identified as a suitable electrophile in asymmetric C-H functionalization reactions. Specifically, it can react with N-unprotected amino acid esters in α-substitution reactions catalyzed by a simple chiral aldehyde. This reaction demonstrates the utility of this compound in creating chiral, α,α-disubstituted amino acid derivatives, which are valuable building blocks in medicinal chemistry. The reaction proceeds with moderate to high yields and good enantioselectivity.
Chiral Aldehyde-Catalyzed Reaction with this compound
| Reactant 1 | Reactant 2 (Amino Acid Ester) | Catalyst System | Product | Yield | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| This compound | tert-butyl alaninate | Chiral Aldehyde CA-1, Cs₂CO₃ | α-(8-fluoro-5-nitroquinolinyl)-alanine derivative | 62% | 70% |
Continuous Flow Synthesis Techniques
Continuous flow chemistry provides a safe, scalable, and robust alternative to traditional batch synthesis, particularly for reactions involving hazardous intermediates or conditions. This technology is applicable to the synthesis of quinoline derivatives. For instance, the synthesis of this compound-3-carbonitrile, a closely related derivative, has been successfully performed using a continuous flow setup. While the yield in the flow process (54%) was lower than in the batch process (82%), flow chemistry offers significant advantages in terms of safety, process control, and scalability by minimizing the amount of highly reactive intermediates at any given time.
Comparison of Batch vs. Flow Synthesis for a Quinoline Derivative
| Compound | Method | Yield |
|---|---|---|
| This compound-3-carbonitrile | Batch | 82% |
| Flow | 54% |
Derivatization and Functionalization of this compound
The chemical structure of this compound, featuring an electron-deficient ring system, makes it amenable to various chemical transformations for creating new derivatives.
The presence of the nitro group strongly activates the quinoline ring towards nucleophilic attack. This allows for reactions such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen, where a nucleophile can displace a hydrogen atom, typically at a position ortho or para to the nitro group nih.govresearchgate.net. For this compound, this reactivity could be exploited to introduce substituents at the C6 position.
Furthermore, the nitro group itself is a key functional handle for derivatization. It can be readily reduced to an amino group (5-amino-8-fluoroquinoline) using various reagents, such as hydrazine monohydrate with a CuO catalyst or palladium-on-carbon acs.orgmdpi.com. The resulting amine is a versatile intermediate that can undergo a wide range of subsequent reactions, including:
Diazotization: Conversion to a diazonium salt, which can then be substituted by various nucleophiles (e.g., -OH, -CN, halides) in Sandmeyer-type reactions.
Amide and Sulfonamide Formation: Acylation with acid chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
Click Chemistry: Conversion of the amine to an azide, which can then participate in cycloaddition reactions to form triazoles mdpi.com.
These functionalization strategies allow for the systematic modification of the this compound scaffold to generate a diverse library of compounds for further research.
Reactions at the Quinoline Ring System
The quinoline ring system of this compound is susceptible to both nucleophilic and electrophilic attacks, with the positions of these reactions being heavily influenced by the existing substituents.
Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group at the 5-position activates the quinoline ring towards nucleophilic attack. In related nitroquinoline systems, such as 8-nitroquinoline, vicarious nucleophilic substitution (VNS) of hydrogen has been observed to occur at the position para to the nitro group. researchgate.net This suggests that this compound would likely undergo nucleophilic attack at the C-6 position. The VNS reaction provides a powerful tool for the introduction of various substituents onto the quinoline core. For instance, amination of nitroquinolines using reagents like 4-amino-1,2,4-triazole in the presence of a strong base can introduce an amino group. researchgate.net
Electrophilic Aromatic Substitution: While the pyridine ring is generally deactivated towards electrophilic attack, the benzene ring can undergo substitution. In quinoline itself, nitration occurs at the 5- and 8-positions. stackexchange.com For this compound, further electrophilic substitution would be directed by both the existing nitro and fluoro groups. In a related compound, 6-fluoro-8-nitroquinoline, halogenation with N-halosuccinimides (NXS) has been shown to occur at the 3-position, indicating that electrophilic attack at this position is feasible. fordham.edu
| Reaction Type | Reagents and Conditions | Expected Product |
| Vicarious Nucleophilic Substitution (Amination) | 4-amino-1,2,4-triazole, Potassium tert-butoxide, DMSO | 6-Amino-8-fluoro-5-nitroquinoline |
| Electrophilic Halogenation | N-halosuccinimide (e.g., NBS, NCS) | 3-Halo-8-fluoro-5-nitroquinoline |
Transformations Involving the Nitro Group
The nitro group at the 5-position is a key functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of this compound.
Reduction to an Amino Group: A common and synthetically important transformation of the nitro group is its reduction to an amino group. This reaction is well-documented for various nitroarenes. For instance, the reduction of the related compound 6-fluoro-8-nitroquinoline to 8-amino-6-fluoroquinoline has been successfully achieved. fordham.edu This transformation is typically carried out using reducing agents such as iron powder in the presence of an acid (e.g., HCl in ethanol) or through catalytic hydrogenation (e.g., H2/Pd-C). The resulting 8-fluoro-5-aminoquinoline can serve as a precursor for the synthesis of a wide range of derivatives.
| Reaction | Reagents and Conditions | Product |
| Reduction | Fe/HCl/EtOH or H2/Pd-C | 8-Fluoro-5-aminoquinoline |
Modifications of the Fluoro Group
Introduction of Diverse Chemical Moieties
This compound serves as a valuable scaffold for the introduction of a variety of chemical moieties, primarily through reactions involving the activated quinoline ring and transformations of the nitro group as previously described. The strategic manipulation of these functionalities allows for the synthesis of a diverse library of substituted quinolines with potential applications in various fields of chemical research.
Isolation and Purification Methodologies
The effective isolation and purification of this compound and its derivatives are crucial for obtaining materials of high purity for subsequent synthetic steps and characterization. Standard laboratory techniques such as crystallization and chromatography are commonly employed.
Crystallization Techniques
Crystallization is a powerful method for the purification of solid organic compounds. The choice of solvent is critical for successful crystallization. For nitroquinoline isomers, specific crystallization procedures have been developed. For instance, 5-nitroquinoline can be selectively precipitated as its hydrohalide salt from a mixture with 8-nitroquinoline by using wet dimethylformamide as the solvent. google.com After filtration, the 8-nitroquinoline can be recovered from the filtrate. Furthermore, 8-nitroquinoline has been successfully purified by crystallization from isopropyl alcohol to yield high-purity needles. google.com Solvent crystallization is also a noted effective method for the purification of 5-nitro-8-hydroxyquinoline. researchgate.net These examples suggest that similar systematic solvent screening and salt formation strategies would be effective for the purification of this compound.
| Compound | Crystallization Method | Solvent(s) |
| 5-Nitroquinoline | Precipitation as hydrohalide salt | Wet Dimethylformamide |
| 8-Nitroquinoline | Recrystallization | Isopropyl Alcohol |
| 5-Nitro-8-hydroxyquinoline | Solvent Crystallization | Not specified |
Chromatographic Separation Methods
Chromatographic techniques are widely used for the separation and purification of components in a mixture based on their differential distribution between a stationary phase and a mobile phase. High-performance liquid chromatography (HPLC) is a particularly effective method for the analytical and preparative separation of nitroquinoline isomers. A patent describes the use of HPLC to analyze the composition of a mixture of 5-nitroquinoline and 8-nitroquinoline. google.com This indicates that HPLC methods could be developed for the baseline separation and purification of this compound from reaction mixtures or isomeric impurities. The selection of the stationary phase (e.g., silica gel, C18) and the mobile phase composition would be critical for achieving optimal separation.
Challenges in Separating Isomeric Mixtures
The synthesis of this compound often results in the formation of a mixture of positional isomers, which presents a significant challenge for purification. The separation of these isomers is crucial for obtaining a pure product for subsequent chemical transformations and applications. The inherent difficulty in this separation arises from the similar physicochemical properties of the isomers, such as their polarity, solubility, and boiling points, which are conferred by their closely related molecular structures.
A primary challenge lies in the development of an effective and scalable purification methodology. While standard techniques like column chromatography can be employed, they often require careful optimization of the stationary and mobile phases to achieve adequate separation, which can be a time-consuming and resource-intensive process.
The separation of analogous non-fluorinated nitroquinoline isomers, specifically 5-nitroquinoline and 8-nitroquinoline, highlights the complexities involved. Research in this area has shown that simple crystallization or distillation methods are often insufficient for achieving high purity. For instance, attempts to separate these isomers using various solvents have demonstrated that many solvents either fail to precipitate the isomers or yield a solid that remains an isomeric mixture.
To overcome these challenges, specific and highly selective methods have been developed for the non-fluorinated analogues, which can inform potential strategies for separating fluorinated isomers like this compound. One such successful approach involves the formation of hydrohalide salts of the nitroquinoline isomers, followed by fractional crystallization.
A patented method for separating 5-nitroquinoline and 8-nitroquinoline demonstrates that the use of wet dimethylformamide (DMF) as a solvent is critical for the selective precipitation of the 5-nitroquinoline hydrohalide salt. google.com In this process, heating a slurry of the isomeric hydrohalide salts in wet DMF to form a solution, followed by cooling, leads to the precipitation of 5-nitroquinoline hydrohalide in high purity. google.com The success of this separation is highly dependent on the water content in the DMF and the specific hydrohalide used. google.com
The remaining filtrate is then enriched with the 8-nitroquinoline isomer. The separation of the 8-nitroquinoline from this mixture requires a careful adjustment of the pH. By increasing the pH of the solution, 8-nitroquinoline can be precipitated as a free base. google.com This multi-step process underscores the intricate control of experimental conditions necessary to resolve such isomeric mixtures.
These findings suggest that the separation of this compound from its isomers would likely require a similarly nuanced approach. The presence of the fluorine atom, while altering the electronic properties of the molecule, may not be sufficient to induce a significant difference in the bulk physical properties required for easy separation. Therefore, it is anticipated that a combination of derivatization, such as salt formation, and carefully controlled crystallization with specific solvent systems would be necessary to achieve the desired isomeric purity.
Table 1: Separation Outcomes for 5-Nitroquinoline and 8-Nitroquinoline Isomers Using Different Solvents
| Solvent System | Outcome for 5-Nitroquinoline | Outcome for 8-Nitroquinoline | Reference |
| Wet Dimethylformamide | Successful selective precipitation as hydrohalide salt | Remains in solution, separated by pH adjustment | google.com |
| Other Organic Solvents | Failure to produce a solid or precipitation of an impure mixture | Failure to produce a solid or precipitation of an impure mixture | google.com |
Table 2: Key Parameters for the Separation of Nitroquinoline Isomers
| Parameter | Importance | Optimized Condition for Non-Fluorinated Isomers | Reference |
| Solvent | Crucial for selective crystallization | Wet Dimethylformamide (0.5% to 10% water) | google.com |
| Derivatization | Enhances differences in solubility | Formation of hydrohalide (HCl or HBr) salts | google.com |
| Temperature | Controls the crystallization process | Heating to dissolution followed by controlled cooling | google.com |
| pH | Enables separation of the second isomer | Adjustment to a preferred range of 2 to 5 for precipitation | google.com |
Spectroscopic and Computational Characterization in Academic Research
Advanced Spectroscopic Investigations
Spectroscopy serves as the primary tool for elucidating the molecular structure and properties of 8-Fluoro-5-nitroquinoline. Each method probes different aspects of the molecule's behavior when interacting with electromagnetic radiation.
Vibrational Spectroscopy (FT-IR, FT-Raman) and Normal Coordinate Analysis
Vibrational spectroscopy is essential for identifying the functional groups and understanding the bonding framework of a molecule. Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are complementary techniques that measure the vibrational modes of the molecule.
Although specific experimental FT-IR and FT-Raman spectra for this compound are not widely documented in academic literature, the expected characteristic vibrational frequencies can be predicted based on its functional groups. The spectra would be dominated by vibrations from the quinoline (B57606) ring, the nitro (NO₂) group, and the carbon-fluorine (C-F) bond.
Key expected vibrational modes include:
Quinoline Ring Vibrations: C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations within the aromatic system are expected in the 1650-1400 cm⁻¹ range.
Nitro Group Vibrations: The NO₂ group is characterized by two strong stretching vibrations: an asymmetric stretch (νas) typically found near 1570-1500 cm⁻¹ and a symmetric stretch (νs) around 1370-1320 cm⁻¹.
C-F Bond Vibration: The C-F stretching vibration is expected to produce a strong band in the IR spectrum, typically in the 1250-1000 cm⁻¹ region.
Normal coordinate analysis, a computational method often performed alongside experimental spectroscopy, would be used to provide a detailed assignment of these vibrational modes. sigmaaldrich.comresearchgate.net This analysis helps to confirm the assignments made from experimental spectra and provides a deeper understanding of the nature of the molecular vibrations. sigmaaldrich.com
Table 1: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Quinoline Ring | C-H stretching | 3100 - 3000 |
| Quinoline Ring | C=C / C=N stretching | 1650 - 1400 |
| Nitro Group (NO₂) | Asymmetric stretching | 1570 - 1500 |
| Nitro Group (NO₂) | Symmetric stretching | 1370 - 1320 |
| Fluoro Group | C-F stretching | 1250 - 1000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR) and Chemical Shift Analysis
NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments, while ¹⁹F NMR would directly probe the fluorine atom.
¹H NMR: The proton NMR spectrum would show distinct signals for each of the five aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the electronegativity of the fluorine atom. Protons closer to these substituents would experience more significant shifts.
¹³C NMR: The ¹³C NMR spectrum would display nine signals, one for each carbon atom. A key feature would be the splitting of carbon signals due to coupling with the fluorine atom (J-coupling). The carbon directly bonded to fluorine (C-8) would exhibit a large one-bond coupling constant (¹JCF), while other nearby carbons (C-7, C-8a) would show smaller two- and three-bond couplings (²JCF, ³JCF). blogspot.com This C-F coupling provides unambiguous confirmation of the fluorine atom's position. blogspot.com The presence of the fluorine atom, a spin ½ nucleus with 100% natural abundance, makes it an ideal nucleus for NMR analysis. magritek.com
Chemical shift analysis, often aided by computational methods, allows for the precise assignment of each proton and carbon signal to its specific position in the molecule. tsijournals.com
Table 2: Expected NMR Spectral Features for this compound
| Nucleus | Expected Features | Influencing Factors |
|---|---|---|
| ¹H | 5 distinct aromatic signals | Electron-withdrawing NO₂ group, electronegative F atom |
| ¹³C | 9 distinct aromatic signals | C-F J-coupling (¹JCF, ²JCF, ³JCF) |
| ¹⁹F | 1 signal | Chemical environment, coupling to nearby protons (¹H) |
UV-Visible Spectroscopy and Electronic Properties
UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions associated with the quinoline aromatic system and n→π* transitions related to the nitro group and the nitrogen heteroatom. researchgate.net
The quinoline core acts as the primary chromophore. The attachment of the nitro group (a powerful chromophore and electron-withdrawing group) and the fluorine atom (an auxochrome) is expected to modify the absorption profile compared to unsubstituted quinoline. The nitro group, in particular, would likely cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. researchgate.net Studies on related quinoline derivatives often employ TD-DFT calculations to interpret experimental spectra and assign the observed absorption bands to specific electronic transitions. mdpi.com
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₉H₅FN₂O₂), the monoisotopic mass is 192.03351 Da. uni.lu
Under electron ionization (EI), the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z 192. Subsequent fragmentation might involve the loss of neutral species such as NO (loss of 30 amu), NO₂ (loss of 46 amu), or HCN (loss of 27 amu) from the quinoline ring structure. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts to aid in identification. uni.lu
Table 3: Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 193.04079 | 133.2 |
| [M+Na]⁺ | 215.02273 | 142.5 |
| [M-H]⁻ | 191.02623 | 135.8 |
| [M+NH₄]⁺ | 210.06733 | 151.8 |
| [M+K]⁺ | 230.99667 | 135.6 |
Data sourced from PubChemLite. uni.lu
Transient Absorption and Time-Resolved Resonance Raman Spectroscopy
These advanced techniques are used to study the properties of short-lived excited states and reaction intermediates. edinst.com While specific studies on this compound are not available, research on analogous compounds like 8-hydroxy-5-nitroquinoline and 4-nitroquinoline (B1605747) N-oxide provides insight into the expected photophysical behavior. nih.govrsc.org
Upon photoexcitation with a laser pulse, the molecule is promoted to an excited singlet state (S₁). nih.gov For many nitroaromatic compounds, this is followed by a very rapid process called intersystem crossing (ISC) to form a longer-lived triplet excited state (T₁). nih.govrsc.org Transient absorption spectroscopy can monitor the formation and decay of these excited states, which have distinct absorption spectra from the ground state molecule. edinst.com Time-resolved resonance Raman spectroscopy can provide structural information about these transient species by probing their vibrational modes. rsc.org
Quantum Chemical Calculations and Theoretical Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research and are frequently used to complement and predict experimental spectroscopic data for quinoline derivatives. nih.govresearchgate.net
Commonly employed methods for studying molecules like this compound include:
Geometry Optimization: DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are used to calculate the most stable three-dimensional structure of the molecule, providing precise bond lengths and angles. sigmaaldrich.comresearchgate.net
Vibrational Frequency Calculation: The same theoretical level can be used to compute the harmonic vibrational frequencies. These calculated frequencies are then compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. researchgate.net
NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts, which are invaluable for assigning experimental spectra. researchgate.net
Electronic Properties Analysis: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. sigmaaldrich.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic structure and reactivity.
These computational tools allow researchers to build a comprehensive model of this compound's molecular properties, often predicting spectroscopic outcomes before experiments are conducted and providing a theoretical framework for interpreting the resulting data.
In-Depth Spectroscopic and Computational Analysis of this compound in Academic Research
Following a comprehensive search of academic and scientific literature, it has been determined that detailed, publicly available research focusing on the specific spectroscopic and computational characterization of this compound, as outlined in the requested article structure, is not present in the available resources.
While numerous studies conduct sophisticated computational analyses on structurally similar quinoline derivatives—such as 8-hydroxy-5-nitroquinoline, 8-chloroquinoline, and 8-nitroquinoline (B147351) researchgate.netsigmaaldrich.comresearchgate.netuns.ac.rs—these specific investigations have not been applied to the fluoro-substituted compound of interest. The methodologies requested, including Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Gauge Independent Atomic Orbital (GIAO) for NMR, Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO), Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Fukui Functions, are standard and powerful tools for characterizing novel compounds. researchgate.netdntb.gov.ua However, the raw data, detailed findings, and data tables resulting from the application of these methods to this compound are absent from the reviewed literature.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline without access to primary research data that does not appear to have been published. Creating such an article would require fabricating data, which would be scientifically unsound and misleading.
For context, research on related quinoline compounds demonstrates how such analyses yield valuable insights:
DFT studies on molecules like 8-hydroxy-5-nitroquinoline are used to optimize the molecular geometry and calculate vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra. sigmaaldrich.comuns.ac.rs
TD-DFT calculations are employed to understand the electronic properties, including HOMO-LUMO energy gaps and absorption wavelengths, providing insight into the molecule's reactivity and electronic transitions. researchgate.net
GIAO method is utilized to predict ¹H and ¹³C NMR chemical shifts, which are crucial for confirming the molecular structure. researchgate.net
MEP analysis helps in identifying the electrophilic and nucleophilic sites on the molecule, predicting its reactivity. researchgate.net
NBO analysis provides a detailed understanding of intramolecular charge transfer and the stability arising from hyperconjugative interactions. uns.ac.rs
ELF and LOL computations offer a visualization of electron localization, helping to describe the nature of chemical bonds within the molecule. dntb.gov.ua
Fukui functions are used to quantify the reactivity of different atomic sites within the molecule. researchgate.net
While the framework for such an analysis is well-established, the specific application to and results for this compound remain subjects for future research.
Non-Linear Optical (NLO) Behavior Prediction
| Property | Significance in NLO Behavior |
| Dipole Moment (µ) | Influences the molecular alignment in an electric field. |
| Polarizability (α) | Measures the ease of distortion of the electron cloud. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response. |
| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. |
Conformational Analysis and Intermolecular Interactions (e.g., Dimerization)
The conformational landscape and potential for intermolecular interactions, such as dimerization, are crucial for understanding the solid-state properties and biological activity of a compound. For quinoline derivatives, computational methods are employed to explore the stable conformations and the nature of intermolecular forces.
While specific studies on the conformational analysis and dimerization of this compound were not found in the search results, research on similar heterocyclic compounds often reveals the formation of dimers and other aggregates through non-covalent interactions like π-π stacking, hydrogen bonding (if applicable), and van der Waals forces. For example, the crystal structure of related compounds like 6-nitroquinoline (B147349) fumaric acid reveals the formation of heterodimers influenced by O-H···N and C-H···O hydrogen bonds. researchgate.net The planarity of the quinoline ring system in this compound would be expected to facilitate π-π stacking interactions, potentially leading to the formation of dimers or larger aggregates in the solid state. The fluorine and nitro substituents would also influence the electrostatic potential of the molecule, guiding intermolecular interactions. Further experimental and computational studies would be necessary to fully characterize the conformational preferences and interaction patterns of this compound.
Biological and Medicinal Chemistry Research Applications of 8 Fluoro 5 Nitroquinoline Derivatives
Antimicrobial Research
Derivatives of the 8-fluoro-5-nitroquinoline scaffold have been investigated for their potential to inhibit the growth of various microbial pathogens. The presence of the electron-withdrawing nitro group at the C-8 position is noted to facilitate nucleophilic substitution at the C-7 position, allowing for the synthesis of a diverse range of analogs for biological evaluation.
Research into the antibacterial properties of this compound derivatives has revealed promising activity against both Gram-positive and Gram-negative bacteria. These studies have been instrumental in elucidating the structural requirements for potent antibacterial effects.
Several derivatives of the 8-nitrofluoroquinolone nucleus have demonstrated significant inhibitory activity against Gram-positive bacteria, with Staphylococcus aureus (S. aureus) being a key organism in these investigations. Notably, the introduction of various substituents at the C-7 position has been shown to modulate this activity. For instance, derivatives featuring p-toluidine, p-chloroaniline, and aniline at the C-7 position have exhibited good activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of 2-5 µg/mL. nih.gov Further studies have identified compounds with even greater potency. For example, a derivative with a p-toluidine substituent at C-7 (compound 11) and another with a p-chloroaniline substituent (compound 9b) showed strong antibacterial activity against Gram-positive bacteria, with MIC values of approximately 0.58 µg/mL and 0.65 µg/mL, respectively. mdpi.com The parent synthon, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 3), also displayed high activity against S. aureus with a MIC of approximately 0.97 µg/mL. mdpi.com These findings underscore the potential of this class of compounds in combating Gram-positive pathogens.
The antibacterial spectrum of this compound derivatives extends to Gram-negative bacteria, although the structural features conferring optimal activity appear to differ from those for Gram-positive strains. The parent compound, 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (compound 3), was found to be active against Escherichia coli (E. coli) with a MIC value of approximately 4.7 µg/mL. mdpi.com Another derivative, substituted with a primary aliphatic amine at C-7 (compound 9g), also showed activity against E. coli with a MIC of around 8.8 µg/mL. mdpi.com These results suggest that while active, the potency against Gram-negative bacteria may be lower than that observed for Gram-positive strains for some derivatives.
| Compound | C-7 Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) |
|---|---|---|---|
| 3 | -Cl | 0.97 | 4.7 |
| 9b | p-chloroaniline | 0.65 | ND |
| 11 | p-toluidine | 0.58 | ND |
| 9g | Primary aliphatic amine | 1.2 | 8.8 |
| p-toluidine, p-chloroaniline, aniline derivatives | Aromatic amines | 2-5 | - |
The investigation of various 8-nitrofluoroquinolone derivatives has provided valuable insights into their structure-activity relationships (SAR). A key determinant of antibacterial potency appears to be the nature of the substituent at the C-7 position. The lipophilicity and solubility of the C-7 appendages play a crucial role in the observed activity. mdpi.com It has been generally observed that more lipophilic groups at C-7 tend to enhance activity against Gram-positive bacteria. nih.gov Conversely, more hydrophilic groups at this position appear to support antimicrobial activity against Gram-negative bacteria. mdpi.com This suggests that the physicochemical properties of the C-7 substituent can be tailored to direct the antibacterial spectrum of these compounds. The presence of an electron-releasing group at C-7 is also considered beneficial for activity. mdpi.com
The substituent at the C-7 position of the 8-nitrofluoroquinolone core is a critical modulator of antibacterial activity. The 8-nitro group facilitates the introduction of various nucleophiles at C-7, enabling the synthesis of a diverse library of compounds. nih.govmdpi.com Studies have shown that medium-sized N-heterocyclic rings (5- and 6-membered) at C-7 contribute significantly to antibacterial activity. mdpi.com In contrast, linear substituents with one or two heteroatoms, as well as larger groups than piperazine, tend to result in less active compounds. mdpi.com Furthermore, the introduction of methyl-, chloro-, and acyclic amino groups at C-7 has been associated with moderate to weak biological activity when compared to established fluoroquinolones like ciprofloxacin. mdpi.com These findings highlight the importance of the size, structure, and physicochemical properties of the C-7 substituent in determining the antibacterial potency of this compound derivatives.
While the quinoline (B57606) scaffold is a component of some antifungal agents, specific research on the antifungal activity of this compound derivatives is not extensively reported in publicly available literature. Studies on related quinoline compounds, such as 8-hydroxyquinoline (B1678124) derivatives, have demonstrated notable antifungal properties. nih.govnih.gov However, direct evidence and detailed studies on the antifungal potential of derivatives of this compound remain an area for future investigation.
Antifungal Activity Studies
Efficacy against Specific Fungi (e.g., Aspergillus niger, Mucor circinelloides)
Studies have shown that certain 8-hydroxyquinoline derivatives, a class of compounds related to this compound, exhibit significant activity against a range of fungi. For instance, clioquinol, an 8-hydroxyquinoline derivative, has been found to be active against various isolates, with Minimum Inhibitory Concentration (MIC) values ranging from 0.031 to 2 µg/ml. While specific data for this compound against Aspergillus niger and Mucor circinelloides is still emerging, the broader class of quinoline derivatives shows promise for antifungal applications. The antifungal potential of a polyherbal nanoformulation (PHNF) has been tested against Mucor circinelloides, showing a fungistatic effect at lower concentrations and a fungicidal effect at higher concentrations researchgate.net.
Further research into novel 8-hydroxyquinoline derivatives has revealed their potential as promising antifungal agents, particularly against ocular fungal infections caused by Candida and Fusarium species nih.gov. One such derivative, PH151, exhibited MICs ranging from 1.0 to 16.0 µg/ml nih.gov. The structural similarities between these compounds and this compound suggest that the latter and its derivatives could also possess significant antifungal activity worth exploring.
Synergistic Effects with Other Compounds
A key area of investigation is the synergistic effect of quinoline derivatives with established antifungal drugs. This approach can enhance the efficacy of existing treatments and potentially overcome drug resistance. For example, the association of the 8-hydroxyquinoline derivative PH151 with amphotericin B and voriconazole resulted in a synergistic effect for over 50% of the tested fungal strains nih.gov.
Similarly, studies on other classes of compounds, such as 1,3,4-thiadiazole derivatives, have demonstrated synergistic interactions with amphotericin B against various Candida species mdpi.com. Research on fluoroquinolone derivatives has also shown a synergistic effect on the antifungal activity of echinocandins against Aspergillus fumigatus researchgate.net. These findings highlight a promising strategy where combining this compound derivatives with current antifungal agents could lead to more effective therapeutic options nih.gov.
Antileishmanial and Antitrypanosomal Activity
Derivatives of this compound are part of a broader class of nitroaromatic compounds being investigated for their activity against kinetoplastid parasites, which are responsible for diseases like leishmaniasis and trypanosomiasis (sleeping sickness) nih.gov.
Mechanism of Action involving Parasitic Nitroreductases (NTRs)
The antiparasitic action of these nitroaromatic compounds is linked to their bioactivation by parasitic nitroreductases (NTRs) nih.govacs.org. These enzymes, which are present in the parasites but absent in mammalian cells, reduce the nitro group of the compounds to cytotoxic metabolites acs.org. These metabolites can then form covalent adducts with parasitic DNA and proteins, leading to cell death acs.org. This selective activation by parasitic NTRs is a crucial feature for developing targeted therapies with potentially fewer side effects acs.org.
Research on 8-nitroquinolin-2(1H)-one derivatives, which share the nitroquinoline core, has shown that their antileishmanial activity is dependent on the molecule's redox potential nih.gov. Compounds with a redox potential above -0.6 V were found to be active against Leishmania infantum nih.gov. This suggests that the electrochemical properties of this compound derivatives are a key factor in their antiparasitic activity. One study identified a potent 6-bromo-substituted antitrypanosomal derivative with EC50 values of 12 nM on T. b. brucei and 500 nM on T. cruzi amastigotes acs.org. The 8-aminoquinoline tafenoquine has also shown significant in vitro activity against Leishmania species, with IC50 values between 0.1 and 4.0 μM nih.govnih.gov.
Anticancer Research
The anticancer potential of quinoline derivatives, including those related to this compound, is an active area of research. These compounds have been shown to exhibit cytotoxicity against various human cancer cell lines.
Cytotoxicity Studies in Human Cancer Cell Lines (e.g., A549, HL-60)
Studies have demonstrated the cytotoxic effects of quinoline derivatives on different cancer cell lines. For instance, 8-hydroxy-5-nitroquinoline (NQ), a related compound, was found to be highly toxic to human cancer cells, with an IC50 value that was 5-10 times lower than other similar compounds nih.gov. The cytotoxicity of NQ was associated with an increase in reactive oxygen species sci-hub.se.
While specific data on this compound is being established, research on other quinoline derivatives provides insight into their potential. For example, certain newly synthesized quinoline derivatives have displayed potent anticancer activity against various cancer cell lines including Hep3B, HeLa, A549, HT29, and MCF7, with IC50 values ranging from 2 to 50 μg/ml researchgate.net. Another study on a benzimidazole derivative showed significant cytotoxicity against the A549 cell line with an IC50 value of 15.80 μg/mL jksus.org. Furthermore, a fluorinated Schiff base compound demonstrated a strong cytotoxic effect on A549 lung cancer cells with an IC50 of 0.64 μM nih.gov.
Enhancement of Activity by Metal Ions (e.g., Copper)
The anticancer activity of 8-hydroxyquinoline derivatives can be significantly enhanced by the presence of metal ions, particularly copper nih.govsci-hub.se. The cytotoxicity of 8-hydroxy-5-nitroquinoline (NQ) was augmented by the addition of copper nih.govsci-hub.se. This enhancement is linked to the generation of reactive oxygen species nih.gov.
The formation of metal complexes with these quinoline-based ligands is a promising strategy for developing new anticancer agents researchgate.netfrontiersin.orgresearchgate.net. Copper complexes of 8-hydroxyquinoline derivatives have shown high potential as anticancer agents frontiersin.org. The interaction with copper can lead to the formation of redox-active complexes that induce oxidative stress and subsequent cancer cell death researchgate.net. This suggests that the anticancer efficacy of this compound could also be amplified through complexation with copper ions.
Reactive Oxygen Species (ROS) Generation
The generation of reactive oxygen species (ROS) is a mechanism of action implicated for several quinoline derivatives, particularly those with nitro and hydroxyl substitutions. While direct studies on this compound are limited, research on analogous compounds provides insight into its potential to induce ROS. For instance, 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to increase the intracellular generation of ROS. nih.gov This effect can be significantly enhanced by the presence of metal ions like copper. nih.gov This activity is believed to contribute to its cytotoxic effects against cancer cells and its antimicrobial properties. nih.govrsc.org
Another related compound, 4-nitroquinoline (B1605747) 1-oxide (4NQO), is known to dose-dependently increase levels of 8-hydroxydeoxyguanosine (8OHdG), a marker of oxidative DNA damage. nih.gov Studies have confirmed that 4NQO treatment leads to the formation of superoxide, hydrogen peroxide, and hydroxyl radicals, substantiating the role of ROS in its biological activity. nih.gov The mechanism often involves a redox-cycling process where the nitro group is reduced to a nitro anion radical, which then reacts with molecular oxygen to produce superoxide radicals, leading to a cascade of ROS production. This accumulation of ROS induces oxidative stress, which can trigger cellular damage and programmed cell death pathways. rsc.orgrsc.org Given these precedents, it is plausible that this compound could also participate in similar redox reactions, leading to ROS generation, a hypothesis that warrants further investigation.
Evaluation of this compound as a Potential Lead Compound
The quinoline scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutic agents. researchgate.net Its derivatives have been extensively explored and developed as lead compounds for a wide array of biological targets, including anticancer, antimalarial, antibacterial, and antiviral agents. nih.govresearchgate.net The versatility of the quinoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological and pharmacokinetic properties. nih.gov
This compound combines several features that make it an interesting candidate for a lead compound. The fluorine atom at position 8 can enhance metabolic stability and binding affinity to target proteins. The nitro group at position 5 is an electron-withdrawing group that can influence the molecule's electronic properties and is known to be involved in the mechanism of action of several bioactive compounds, including through ROS generation. usu.edu
Derivatives of 8-nitrofluoroquinolones have been synthesized and evaluated for their antibacterial properties, with some showing good activity against S. aureus. news-medical.net Furthermore, the broader class of 8-hydroxyquinolines, which are structurally related, have been extensively developed as potent lead compounds with good efficacy and low toxicity for various diseases, including cancer. Therefore, this compound represents a valuable starting point for the design and synthesis of new therapeutic agents, with potential for modification to optimize activity against a range of biological targets. researchgate.netresearchgate.net
Other Pharmacological Applications of Quinoline Derivatives Relevant to this compound
The pharmacological potential of the quinoline nucleus is vast, with derivatives demonstrating a wide spectrum of activities. These established properties of the broader quinoline family provide a strong rationale for investigating derivatives of this compound in similar therapeutic areas.
Anti-inflammatory Properties
Quinoline-based compounds have been actively explored as anti-inflammatory agents. They have been shown to target several key pharmacological targets involved in inflammation, such as phosphodiesterase 4 (PDE4), transient receptor potential vanilloid 1 (TRPV1), and cyclooxygenase (COX) enzymes. The specific anti-inflammatory activity and target selectivity often depend on the nature and position of the substituents on the quinoline ring. For example, quinolines bearing a carboxamide moiety have shown TRPV1 antagonism, while those with a carboxylic acid group have exhibited COX inhibition. The diverse biological activities of quinoline derivatives, including their anti-inflammatory potential, underscore their importance in drug discovery.
Antiviral Activity (e.g., against Dengue Virus, H5N1 avian influenza viruses)
Quinoline derivatives have emerged as a promising class of antiviral agents. Research has demonstrated their efficacy against a range of viruses, including Dengue virus and various influenza strains.
Dengue Virus: Several studies have highlighted the potential of quinoline derivatives to inhibit the replication of the Dengue virus (DENV). For instance, two novel quinoline derivatives showed dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range. These compounds were found to impair the accumulation of the viral envelope glycoprotein, suggesting a mechanism that involves the early stages of infection.
H5N1 Avian Influenza Viruses: While direct studies of this compound against the H5N1 virus are not prominent, the broader class of quinoline derivatives has been investigated for activity against influenza viruses. For example, certain quinoline derivatives have shown potent activity against Influenza A virus (IAV), with some compounds being more active than the reference drug ribavirin. One highly active compound was found to inhibit the virus transcription and replication cycle at an early stage. Given the urgent need for new antiviral agents to combat drug-resistant and pandemic-potential viruses like H5N1, the quinoline scaffold represents a valuable starting point for the development of novel inhibitors. researchgate.net
| Compound/Derivative | Virus | Activity (IC₅₀) | Reference |
| Quinoline Derivative 1ae | Influenza A Virus (IAV) | 1.87 ± 0.58 µM | |
| Quinoline Derivative 1g | Respiratory Syncytial Virus (RSV) | 3.70 µM | |
| Quinoline-triazole hybrid 6d | Influenza H1N1 | 0.30 µM (Neuraminidase Inhibition) |
This table is interactive. Click on the headers to sort.
Neuroprotection and Iron Chelation
A significant area of research for quinoline derivatives, particularly 8-hydroxyquinolines, is in the field of neurodegenerative diseases. Many of these diseases, such as Alzheimer's and Parkinson's, are associated with metal ion dyshomeostasis and oxidative stress. 8-Hydroxyquinoline is a well-known metal chelating agent, capable of binding to excess metal ions like iron and copper.
By chelating these redox-active metal ions, 8-hydroxyquinoline derivatives can prevent their participation in the Fenton reaction, which generates highly damaging hydroxyl radicals. This action helps to reduce oxidative stress in neurons. Multifunctional compounds have been designed by combining the iron-chelating 8-hydroxyquinoline scaffold with other pharmacophores, such as a propargylamine moiety found in the anti-Parkinsonian drug rasagiline. One such compound, M30 (5-[N-methyl-N-propargylaminomethyl]-8-hydroxyquinoline), has demonstrated potent, non-toxic, and brain-permeable iron-chelating properties and has shown neuroprotective effects in various models of neurodegeneration. These findings suggest that quinoline derivatives capable of iron chelation could be valuable therapeutic agents for neurodegenerative disorders.
Enzyme Inhibition Studies (e.g., 2OG-dependent enzymes, AChE, BuCHE)
The quinoline scaffold has been identified as a versatile framework for designing inhibitors of various enzymes.
2OG-dependent enzymes : 2-Oxoglutarate (2OG)-dependent oxygenases are a large family of iron-containing enzymes involved in processes like DNA repair, fatty acid metabolism, and hypoxic sensing. rsc.org They have become attractive therapeutic targets for diseases including cancer and anemia. rsc.org Research has shown that 8-hydroxyquinoline derivatives can act as inhibitors of these enzymes. Specifically, 5-carboxy-8-hydroxyquinoline (IOX1) has been identified as a broad-spectrum inhibitor of 2OG oxygenases, active against both cytosolic and nuclear enzymes. nih.govnih.gov Crystallographic studies revealed that IOX1 can cause a rare translocation of the active site metal ion. nih.govnih.gov
AChE and BuCHE : Acetylcholinesterase (AChE) and butyrylcholinesterase (BuCHE) are key enzymes in the cholinergic nervous system, and their inhibition is a primary strategy for treating Alzheimer's disease. Numerous quinoline derivatives have been synthesized and evaluated as inhibitors of these enzymes. For example, a series of 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives were synthesized as AChE inhibitors, with a fluorine-substituted analogue showing increased selectivity for AChE over BuCHE. Kinetic studies have shown that these compounds can act as mixed-type inhibitors, binding to both the catalytic and peripheral sites of the enzyme.
| Compound Class | Target Enzyme | Key Findings | Reference |
| 5-carboxy-8-hydroxyquinoline (IOX1) | 2OG-dependent oxygenases | Broad-spectrum inhibitor; Causes metal translocation | nih.govnih.gov |
| 11H-indeno-[1,2-b]-quinolin-10-ylamine derivatives | AChE / BuCHE | Potent AChE inhibition; Fluorine substitution increases selectivity | |
| Quinoxaline derivatives | AChE / BuCHE | Potent AChE inhibition with IC₅₀ values as low as 0.077 µM |
This table is interactive. Click on the headers to sort.
Anti-HIV Activity
Research into the applications of quinoline derivatives has identified their potential as anti-HIV agents. Specifically, certain 8-hydroxyquinoline derivatives have demonstrated notable activity against the human immunodeficiency virus (HIV). One study highlighted an 8-hydroxyquinoline-hydrazone derivative, (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol, as the most active compound against HIV, with IC50 values of 1.88 µM and 6.27 µM against HIV‐1VB59 and HIV‐1UG070, respectively researchgate.net. Another study on 7-hydrazino-8-hydroxyquinoline-based aromatic hydrazones found that these compounds display anti-HIV activity in infected cells at submicromolar concentrations mdpi.com.
Quinoline derivatives are known to exhibit various modes of action, including the inhibition of DNA repair and proteasome tyrosine kinases researchgate.net. In the context of HIV, some quinoline derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by interacting with the allosteric site of the HIV-RT protein. Molecular docking studies have revealed that these compounds can form hydrogen bonds with key amino acid residues such as Lys101, Lys103, and Tyr188 within the enzyme's active site nih.gov. Furthermore, some hydrazone derivatives are thought to exert their anti-HIV effect by chelating magnesium ions in the active site of HIV integrase, thereby preventing the binding of the integrase complex with viral DNA to cellular DNA mdpi.com.
While direct studies on the anti-HIV activity of this compound itself are not extensively detailed in the provided search results, the broader research into quinoline derivatives provides a strong basis for its potential in this area. The structural similarities and the known anti-HIV mechanisms of related compounds suggest that this compound derivatives could be promising candidates for further investigation as anti-HIV agents.
Drug Discovery and Development Research
The process of discovering and developing new drugs from compounds like this compound involves a multifaceted approach that leverages computational and experimental strategies. This research is critical for identifying and optimizing new therapeutic agents.
Rational Drug Design Strategies
Rational drug design is a targeted approach to developing new medicines based on the knowledge of a biological target. This strategy significantly reduces the time and cost associated with traditional trial-and-error methods in drug discovery fiveable.me. By utilizing computational tools, researchers can model the interaction between a drug candidate and its target, allowing for the design of molecules with enhanced potency, selectivity, and better pharmacokinetic profiles fiveable.menih.gov.
In the context of this compound, rational drug design can be employed to develop novel inhibitors for specific targets, such as bacterial DNA gyrase or viral enzymes. This involves understanding the three-dimensional structure of the target protein and designing molecules that can bind to it with high affinity and specificity. The process often integrates methods like quantitative structure-activity relationship (QSAR) to predict the biological activities of new compounds and to optimize lead candidates researchgate.net.
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a molecule relates to its biological activity wikipedia.org. By systematically modifying the chemical structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical moieties responsible for its therapeutic effects wikipedia.org.
For quinoline derivatives, SAR studies have revealed important insights. For instance, the nature and position of substituents on the quinoline ring can significantly influence the compound's biological activity wikipedia.org. In the development of antibacterial agents, the addition of a fluorine atom at the C-6 position of the quinolone core was found to greatly increase the drug's activity nih.gov. Similarly, for anti-HIV quinolinones, SAR studies have shown that compounds with larger substituents at certain positions tend to have better activity, while the removal of a substituent can lead to a loss of activity unica.it. These studies are crucial for optimizing the potency and selectivity of drug candidates.
Table 1: SAR Insights for Quinolone Derivatives
| Structural Modification | Effect on Activity | Target/Application |
|---|---|---|
| Fluorine at C-6 position | Increased activity | Antibacterial |
| Larger substituents | Better activity | Anti-HIV (RNase H) |
Molecular Docking and Drug-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in rational drug design and is used to predict the binding mode and affinity of a small molecule to a protein target.
Molecular docking can be used to screen this compound derivatives against various biological targets to identify potential mechanisms of action. For example, quinolones are known to target bacterial DNA gyrase, an essential enzyme for DNA replication nih.govnih.gov. Docking studies can simulate the binding of this compound derivatives to the active site of DNA gyrase, providing insights into their potential as antibacterial agents nih.gov. By stabilizing the gyrase-DNA complex, these compounds can inhibit DNA replication and lead to bacterial cell death nih.gov.
Similarly, this approach can be used to investigate other potential targets. While specific docking studies for this compound with ACP reductase were not found, the methodology is applicable to any target with a known three-dimensional structure.
A critical aspect of molecular docking is the calculation of binding affinity, which estimates the strength of the interaction between a ligand and its target. These calculations, often expressed as binding energy (e.g., in kcal/mol), help in prioritizing compounds for further experimental testing. Lower binding energy values typically indicate a more stable and favorable interaction.
For example, in a study of quinoline-hydrazone hybrids targeting a biofilm-causing protein, the most potent compound exhibited favorable binding free energy, which was supported by molecular dynamics simulations mdpi.com. In another study involving fluoroquinolones and HCV NS3 helicase, docking energies were used to compare the binding affinities of different compounds, with more negative values indicating stronger binding nih.gov. These calculations are instrumental in the lead optimization phase of drug discovery, guiding the design of derivatives with improved target affinity.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (E)‐2‐((2‐(4‐methoxyphenyl)hydrazono)methyl)quinolin‐8‐ol |
| 7-hydrazino-8-hydroxyquinoline |
| Nalidixic acid |
| Ofloxacin |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic behavior of molecules and their interactions with biological targets at an atomic level. For quinoline derivatives, MD simulations provide insights into the stability of ligand-protein complexes, conformational changes, and the energetic basis of binding, which are crucial for rational drug design.
While specific MD simulation studies on this compound were not found in the reviewed literature, research on related quinoline derivatives illustrates the application of this technique. For instance, MD simulations have been employed to study the stability of quinoline-3-carboxamide derivatives as inhibitors of DNA damage and response (DDR) kinases. mdpi.com These simulations, often run for nanoseconds, track the trajectory of the protein-ligand complex and analyze parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess stability and flexibility. researchgate.net
In a typical MD simulation study of a quinoline derivative, the compound is first docked into the active site of a target protein. This initial complex is then subjected to simulation in a solvated environment that mimics physiological conditions. The stability of the interactions, particularly hydrogen bonds and hydrophobic contacts, between the quinoline derivative and the amino acid residues of the target protein can be monitored over time. This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding affinity and selectivity.
For example, a study on tetrahydroquinoline derivatives targeting Lysine-specific demethylase 1 (LSD1), an anticancer target, utilized MD simulations to explore the stability of the designed compounds in the active site. nih.gov The results of these simulations can guide further chemical modifications to enhance the desired biological activity. nih.gov Although direct data for this compound is not available, these examples highlight the potential of MD simulations in elucidating its interactions with putative biological targets.
Lead Compound Identification and Optimization
Lead compound identification is a critical step in drug discovery that involves identifying a promising chemical entity with a desired therapeutic effect, which can then be optimized to produce a viable drug candidate. biobide.com The process of lead optimization aims to enhance the pharmacological properties of the lead compound, such as potency, selectivity, and metabolic stability, while minimizing any adverse effects. biobide.comdanaher.compatsnap.com
Currently, there is limited publicly available research detailing the specific identification and optimization of this compound as a lead compound for a particular therapeutic target. However, the general principles of lead identification and optimization are applicable to this and other quinoline derivatives. Quinoline scaffolds are prevalent in many approved drugs and are a common starting point for drug discovery campaigns due to their versatile biological activities. mdpi.com
The initial identification of a lead compound like a derivative of this compound could arise from high-throughput screening of compound libraries, fragment-based screening, or rational design based on a known biological target. Once identified, the optimization process would involve a systematic modification of its chemical structure. For this compound, this could include:
Modification of the nitro group: Altering its position or replacing it with other electron-withdrawing or electron-donating groups to modulate activity and reduce potential toxicity.
Modification of the fluoro group: Shifting its position or substituting it with other halogens or small alkyl groups to improve binding affinity or pharmacokinetic properties.
Substitution at other positions on the quinoline ring: Introducing various functional groups to explore the structure-activity relationship (SAR) and enhance interactions with the target.
Computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, are instrumental in guiding the optimization process by predicting how structural changes might affect biological activity. patsnap.com
Pharmacokinetic and Pharmacodynamic Considerations
Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME), while pharmacodynamics (PD) relates to the drug's effect on the body. nih.gov Understanding the PK/PD profile of a compound is essential for its development as a therapeutic agent.
Specific pharmacokinetic and pharmacodynamic data for this compound are not extensively reported in the available literature. However, studies on related nitroquinoline compounds, such as nitroxoline (B368727), provide some insights into the potential PK properties of this class of molecules. A study on the clinical pharmacokinetics of nitroxoline involved its oral and intravenous administration to human volunteers to determine its concentration in urine. nih.gov The study also utilized animal models to investigate its distribution and plasma levels. nih.gov Such studies are crucial for determining the bioavailability and elimination half-life of a drug candidate.
The physicochemical properties of a compound heavily influence its pharmacokinetic behavior. For instance, factors like solubility, lipophilicity (logP), and molecular weight, which can be predicted in silico, play a significant role in oral absorption and distribution. ucl.ac.uk The presence of the fluorine atom in this compound can potentially influence its metabolic stability and membrane permeability, while the nitro group can affect its electronic properties and potential for metabolic reduction.
The pharmacodynamics of a potential drug candidate derived from this compound would be highly dependent on its specific biological target and its affinity and selectivity for that target. In vitro and in vivo studies are necessary to establish a clear dose-response relationship and to understand the mechanism of action at the molecular level.
Pre-ADME and Toxicity Predictions
In the early stages of drug discovery, computational (in silico) methods are extensively used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of new chemical entities. These predictions help in prioritizing compounds with favorable drug-like properties and identifying potential liabilities before committing to expensive and time-consuming experimental studies. mdpi.com
ADME Predictions:
Computational models can predict several key ADME parameters. For instance, a study on fluoroquinolone-1,2,4-triazoles utilized in silico tools to evaluate their ADMET and physicochemical properties, predicting good oral bioavailability for the synthesized compounds. nih.gov For a compound like this compound, predictions would typically be made for:
Gastrointestinal (GI) Absorption: Based on its physicochemical properties, it's likely to have moderate to good passive absorption.
Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system. This is influenced by factors like lipophilicity and the presence of polar groups.
Plasma Protein Binding (PPB): High PPB can affect the free drug concentration and its efficacy.
Cytochrome P450 (CYP) Inhibition: Predicting potential interactions with major CYP enzymes is important to avoid drug-drug interactions.
Toxicity Predictions:
In silico toxicity predictions are vital for flagging potential safety concerns early on. These models are trained on large datasets of compounds with known toxicological profiles. For this compound, key toxicity endpoints that would be assessed include:
Mutagenicity (Ames test): The presence of the nitroaromatic group can sometimes be a structural alert for mutagenicity.
Carcinogenicity: Predictions are based on structural fragments associated with carcinogenicity.
Hepatotoxicity: The potential to cause liver injury.
Cardiotoxicity (hERG inhibition): Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.
The following table provides a hypothetical summary of in silico ADME/Tox predictions for a compound like this compound, based on general knowledge of similar chemical structures. It is important to note that these are predictive values and require experimental validation.
| Parameter | Predicted Value/Classification | Importance |
|---|---|---|
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier Penetrant | Likely | Relevant for CNS-acting drugs. |
| P-glycoprotein Substrate | Unlikely | Affects drug efflux from cells. |
| CYP2D6 Inhibitor | Possible | Potential for drug-drug interactions. |
| Ames Mutagenicity | Possible alert | Indicates potential for genotoxicity. |
| hERG Inhibition | Low to Moderate Risk | Relates to potential cardiotoxicity. |
These computational predictions serve as a valuable guide for the selection and optimization of drug candidates, helping to build a comprehensive profile of their potential behavior in a biological system. mdpi.com
Advanced Research and Emerging Directions
Mechanistic Studies of Biological Activity
The biological activities of many quinoline (B57606) derivatives have established them as important scaffolds in medicinal chemistry. researchgate.net However, detailed mechanistic studies specifically on 8-Fluoro-5-nitroquinoline are limited. Much of the current understanding is inferred from related compounds, particularly its structural analog, 8-hydroxy-5-nitroquinoline (nitroxoline).
Investigations into Cellular Pathways and Molecular Targets
Direct investigations into the specific cellular pathways and molecular targets of this compound have not been extensively reported. It is recognized as a compound with potential applications in medicinal chemistry for developing antimicrobial and antitumor agents, largely due to the known biological activity of the quinoline core. researchgate.net The presence of the fluorine atom at the 8-position and a nitro group at the 5-position significantly influences the molecule's electronic properties. researchgate.net These substitutions are expected to affect how the molecule interacts with biological targets, potentially altering its mechanism of action compared to other quinoline derivatives. researchgate.net
For comparison, the well-studied analog nitroxoline (B368727) is known to exert its antimicrobial and anticancer effects through multiple mechanisms, including the chelation of metal ions essential for enzymatic function and the generation of reactive oxygen species (ROS), which leads to oxidative stress and programmed cell death. mdpi.com Whether this compound shares these mechanisms is currently unknown and requires further investigation. Its potential as a subject of proteomics research suggests it may be used as a tool to identify and study protein interactions and cellular targets. scbt.com
Photoinduced Processes and Excited State Proton Transfer
The photophysical properties of this compound are not well-documented in scientific literature. A significant area of photochemistry research for related compounds, such as 8-hydroxyquinolines, involves a phenomenon known as Excited State Intramolecular Proton Transfer (ESPT). ESPT is a process where a proton is transferred within the same molecule after it has been excited by light. This process is critically dependent on the presence of a hydroxyl (-OH) group that can donate a proton.
Since this compound possesses a fluorine atom instead of a hydroxyl group at the 8-position, it cannot undergo the same ESPT mechanism. The photophysical behavior of this compound would be governed by the electronic effects of the fluoro and nitro substituents on the quinoline ring system. Nitroaromatic compounds, in general, are known to have unique photoinduced pathways, often involving rapid transitions between singlet and triplet excited states (intersystem crossing). researchgate.net However, specific experimental data on the fluorescence, phosphorescence, or photochemical reactivity of this compound is not currently available.
Development of Conjugates and Hybrid Molecules
The development of conjugates and hybrid molecules is a common strategy in medicinal chemistry to enhance the efficacy, selectivity, or pharmacokinetic properties of a bioactive scaffold. The this compound structure possesses functional groups—the nitro group and the quinoline ring—that can serve as handles for further chemical modification. researchgate.net
For instance, research on a related compound, 5-nitro-8-hydroxyquinoline, has shown it can be linked to a proline molecule to create a hybrid with enhanced water solubility for potential use against multidrug-resistant cancer cells. mdpi.com While no specific conjugates derived from this compound have been reported, its structure suggests potential for similar synthetic strategies. The nitro group could be reduced to an amine, providing a site for coupling to other molecules, such as other drugs, targeting ligands, or solubility-enhancing moieties. The creation of such hybrid molecules remains a prospective area for future research.
Role in Materials Science and Optoelectronic Applications (e.g., OLEDs, Chemosensors)
Quinoline derivatives have found significant applications in materials science, particularly in the field of organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. scispace.com The most famous example is tris(8-hydroxyquinolinato)aluminium (Alq3), a highly fluorescent metal complex widely used as an emissive and electron-transporting material in OLEDs. researchgate.net The utility of these materials stems from the excellent photophysical properties and metal-chelating ability of the 8-hydroxyquinoline (B1678124) ligand. scispace.com
Currently, there is no specific literature describing the use of this compound in OLEDs or as a chemosensor. The absence of the hydroxyl group means it cannot coordinate with metal ions in the same way as 8-hydroxyquinoline. However, fluorinated organic compounds are of general interest in optoelectronics because the high electronegativity of fluorine can lower the energy levels of molecular orbitals (HOMO and LUMO), which can facilitate electron injection and improve the stability of materials. While its potential in this area is theoretically plausible, the synthesis and characterization of this compound-based materials for optoelectronic applications have yet to be explored.
Applications as Reference Standards in Chemical Research
This compound is commercially available as a chemical for research purposes. scbt.comchemscene.com It has been specifically described as a fluorinated nitroquinoline compound for use in proteomics research. scbt.com In this context, it may serve as a reference standard, a building block for creating chemical probes, or a tool to study protein-small molecule interactions. Its precise role and application within proteomics are not detailed in the available literature but its designation for this field highlights its utility as a specialized research tool.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 94832-39-0 scbt.com |
| Molecular Formula | C₉H₅FN₂O₂ scbt.com |
| Molecular Weight | 192.15 g/mol nih.gov |
| Appearance | Powder or liquid nih.gov |
| Application Note | For proteomics research scbt.com |
This table is based on data from chemical supplier and database entries.
Future Perspectives and Challenges in Research on this compound
The study of this compound is an emerging field with more questions than answers. The significant body of research on its analog, 8-hydroxy-5-nitroquinoline, provides a roadmap for future investigations, while the unique properties imparted by the fluorine atom suggest novel avenues of inquiry.
Future Perspectives:
Biological Evaluation: The foremost priority is to conduct comprehensive screening of this compound for its biological activities, including antimicrobial, antifungal, and anticancer properties.
Mechanistic Studies: Should biological activity be confirmed, subsequent research should focus on elucidating its mechanism of action, identifying its molecular targets, and determining if it acts via pathways similar to other quinolines (e.g., metal chelation, ROS production).
Photophysical Characterization: A fundamental investigation of its absorption and emission properties is needed to understand its photophysics and evaluate its potential as a fluorophore or for applications in photochemistry.
Derivative Synthesis: The nitro and fluoro groups provide opportunities for synthetic modification. Future work could focus on creating a library of derivatives or conjugates to explore structure-activity relationships and develop molecules with enhanced properties. nih.gov
Materials Science Exploration: Despite the lack of a hydroxyl group, its potential in optoelectronics as a fluorinated building block could be explored through the synthesis and characterization of novel organic materials.
Challenges:
Lack of Foundational Data: The primary challenge is the scarcity of published research on this specific molecule, which requires starting from fundamental characterization before moving to advanced applications.
Synthetic Chemistry: While functionalization is possible, achieving regioselectivity and developing efficient synthetic routes for derivatives can be challenging for the quinoline scaffold. nih.gov
Predicting Biological Activity: While inferences can be drawn from similar molecules, the substitution of a hydroxyl group with a fluorine atom can lead to drastic and unpredictable changes in biological activity and mechanism of action, necessitating thorough experimental validation.
Q & A
Q. How can researchers adhere to NIH guidelines when reporting preclinical studies involving this compound?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification, randomization, and blinding. For in vitro work, document cell line authentication (STR profiling) and mycoplasma testing. Publish negative results in repositories like Zenodo to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
